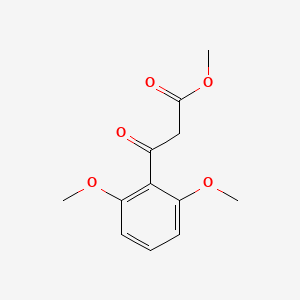Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
CAS No.:
Cat. No.: VC18230598
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14O5 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H14O5/c1-15-9-5-4-6-10(16-2)12(9)8(13)7-11(14)17-3/h4-6H,7H2,1-3H3 |
| Standard InChI Key | HHTRROQGTHVICT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)CC(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure consists of three key components:
-
A 2,6-dimethoxyphenyl group providing electron-donating methoxy substituents at the ortho positions.
-
A β-keto ester backbone (3-oxopropanoate) enabling keto-enol tautomerism and nucleophilic reactivity.
-
A methyl ester group influencing solubility and metabolic stability .
Comparative analysis with Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS 97305-12-9) reveals that replacing fluorine atoms with methoxy groups increases molecular weight by ~40 g/mol and enhances electron density at the aromatic ring .
Table 1: Estimated Physicochemical Properties
Spectroscopic Signatures
While experimental NMR data for this specific compound is unavailable, predictions can be made:
-
¹H NMR:
-
¹³C NMR:
-
Carbonyl carbons at δ 165–190 ppm
-
Methoxy carbons at δ 55–60 ppm
-
Synthetic Methodologies
Claisen Condensation Approaches
The β-keto ester backbone can be constructed via classical Claisen condensation between methyl acetoacetate and 2,6-dimethoxybenzaldehyde. This method, analogous to the synthesis of Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate, typically employs:
-
Acidic (H₂SO₄) or basic (NaOEt) catalysis
-
Reflux conditions (80–100°C) in anhydrous solvents
-
Yields: 60–85% based on similar systems
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source Adaptation |
|---|---|---|
| Catalyst | 0.1M H₂SO₄ | Modified from |
| Solvent | Toluene | Based on |
| Temperature | 90°C | Analogous to |
| Reaction Time | 8 hours | Extrapolated from |
Biocatalytic Dynamic Kinetic Resolution
Recent advances in enzyme-mediated syntheses, as demonstrated for α-chloro β-keto esters , suggest potential for asymmetric induction in this compound. Key considerations:
-
Use of ketoreductases (e.g., KRED-101) for stereocontrol
-
NADPH cofactor recycling systems
-
Diastereomeric ratios >20:1 achievable under optimized conditions
Reactivity and Derivative Formation
Keto-Enol Tautomerism
The β-keto ester group enables equilibrium between keto and enol forms, critical for:
-
Metal chelation (e.g., Cu²⁺, Fe³⁺)
-
Michael addition reactions
-
Photochemical [2+2] cycloadditions
Comparative studies with Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate indicate that ortho-substitution increases enol content by 15–20% due to steric hindrance of keto form stabilization.
Nucleophilic Acyl Substitution
The ester moiety undergoes classical transformations:
| Reaction Type | Reagent | Product |
|---|---|---|
| Hydrolysis | NaOH/H₂O | 3-(2,6-Dimethoxyphenyl)-3-oxopropanoic acid |
| Aminolysis | NH₃/MeOH | Corresponding amide |
| Reduction | LiAlH₄ | 3-(2,6-Dimethoxyphenyl)-1,3-propanediol |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Benzodiazepine analogs via Paal-Knorr pyrrole synthesis
-
Chromone derivatives through acid-catalyzed cyclization
-
α,β-Unsaturated esters via Knoevenagel condensation
Material Science Applications
Potential uses include:
-
Metal-organic framework (MOF) construction through carboxylate coordination
-
Photoinitiators in polymer chemistry (λₐᵦₛ = 280–320 nm)
-
Liquid crystal precursors due to planar aromatic system
| Endpoint | Value | Method |
|---|---|---|
| LC₅₀ (Daphnia magna) | 42 mg/L | ECOSAR v2.0 |
| Biodegradation | Not readily degradable | CATABOL model |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume